N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-ethyl-3-[(3-nitrobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWWINZSULOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of N-ethylhydrazinecarbothioamide in a suitable solvent such as dichloromethane.
- Addition of 3-nitrobenzoyl chloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This may include the use of automated reactors and continuous flow systems to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-ethyl-2-(3-aminobenzoyl)hydrazinecarbothioamide.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The 3-nitrobenzoyl group distinguishes this compound from analogues with different substituents. Key comparisons include:
- Pyridylmethylene Derivatives : (E)-N-Ethyl-2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (HFp4eT) replaces the nitrobenzoyl with a pyridylmethylene group. The pyridine ring introduces π-conjugation and basicity, contrasting with the electron-deficient nitrobenzoyl group .
- Hydroxybenzylidene Derivatives : (2Z)-N-Ethyl-2-(3-hydroxybenzylidene)hydrazinecarbothioamide (18) features a hydroxylated benzylidene group, enhancing hydrogen-bonding capacity and solubility compared to the nitro-substituted analogue .
- Methyl vs. Ethyl Substituents : N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS 292644-28-1) differs only in the terminal alkyl group (methyl instead of ethyl), which may alter steric hindrance and lipophilicity .
Spectroscopic Properties
- HFp4eT: Shows a singlet at δ 11.64 ppm (SH proton) and pyridine-related signals (δ 8.71–7.38 ppm) . Compound 18: Exhibits NHCS proton at δ 11.3 ppm and ethyl group signals (δ 1.15 ppm for CH3) .
- IR Spectroscopy: The nitro group in the target compound would show strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO2 stretching), absent in analogues like HFp4eT, which display C=N stretches near 1551 cm⁻¹ .
Comparative Data Table
Biological Activity
N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its hydrazinecarbothioamide backbone, which is known for its diverse biological activities. The presence of the nitrobenzoyl group enhances its reactivity and biological interactions.
1. Antibacterial Activity
Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Enterococcus faecalis, Pseudomonas aeruginosa, and Salmonella typhi.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. faecalis | 40 | 29 |
| Similar Compound A | P. aeruginosa | 50 | 24 |
| Similar Compound B | S. typhi | 45 | 30 |
| Standard Antibiotic (Ceftriaxone) | K. pneumoniae | - | 19 |
These findings suggest that this compound and its analogs may serve as potential alternatives or supplements to existing antibiotics.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells).
Case Study: MCF-7 Cell Line
In a study examining the effects of this compound on MCF-7 cells, it was found that treatment led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and subsequent cell death. The IC50 value was determined to be approximately 225 µM for effective growth inhibition.
Table 2: Effects on MCF-7 Cells
| Treatment Concentration (µM) | LDH Levels (U/L) |
|---|---|
| Control | 85.35 ± 4.2 |
| Treated | 521.77 ± 30.8 |
Additionally, flow cytometry analysis revealed that a substantial portion of the treated cells were arrested in the S phase of the cell cycle, further supporting the compound's role in inducing apoptosis.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair, leading to increased oxidative stress and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions between thiosemicarbazides and carbonyl-containing precursors. For example, derivatives of hydrazinecarbothioamide are prepared by reacting substituted benzoyl chlorides with ethylthiosemicarbazide under reflux in ethanol or methanol, followed by recrystallization . Optimization involves controlling reaction temperature (e.g., 60–80°C), stoichiometry, and solvent polarity to maximize yield and purity.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Spectroscopy : IR confirms functional groups (e.g., C=S at ~1200 cm⁻¹, N–H stretching at ~3200 cm⁻¹) .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.4584 Å, b = 7.7429 Å) are common for hydrazinecarbothioamide derivatives .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .
Q. What crystallographic software and validation protocols are used for structural refinement?
- Methodology : The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography . Validation includes checking R factors (R1 < 0.05 for high-quality data), ADDSYM for missed symmetry, and PLATON for twinning or disorder .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?
- Methodology :
- Hydrogen bonding : Intra- and intermolecular O–H⋯N or N–H⋯S bonds stabilize molecular conformations. For example, inversion dimers via N–H⋯S interactions form R₂²(8) motifs .
- Hirshfeld analysis : Quantifies contact contributions (e.g., H⋯H, C⋯H interactions) using CrystalExplorer. For related compounds, H⋯H contacts often dominate (>50% of surface area) .
Q. What computational approaches (e.g., DFT, molecular docking) predict electronic properties or biological activity?
- Methodology :
- DFT calculations : Gaussian or ORCA software optimizes geometries at the B3LYP/6-31G(d,p) level. HOMO-LUMO gaps (e.g., ~3.5 eV) indicate charge transfer potential .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., DNA grooves, enzyme active sites) .
Q. How can structural modifications enhance biological activity (e.g., anticancer, antimicrobial)?
- Methodology :
- SAR studies : Substituting the nitro group (e.g., with electron-withdrawing groups) modulates redox activity and metal coordination. For instance, 3-nitro derivatives show enhanced DNA intercalation via planar aromatic stacking .
- In vitro assays : MTT or SRB assays quantify cytotoxicity against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent electronic effects .
Q. How are crystallographic data contradictions (e.g., disorder, twinning) resolved during refinement?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
